2,4-Pentanedione, 3-vanillyl-
Description
Contextualization within Beta-Diketone Chemistry and Aromatic Aldehyde Derivatives
Beta-diketones, or 1,3-diketones, are organic compounds characterized by two ketone functional groups separated by a single carbon atom. mdpi.com This structural arrangement imparts unique chemical properties, most notably the acidity of the α-hydrogen on the central carbon and the existence of keto-enol tautomerism. The β-dicarbonyl structure is a crucial intermediate in organic synthesis and is found in numerous biologically and pharmaceutically active compounds. mdpi.com The parent compound, 2,4-pentanedione (also known as acetylacetone (B45752) or acac), is a widely studied example, frequently used in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry. nih.govacs.org Its derivatives are investigated for applications ranging from redox flow batteries to medicinal chemistry. mdpi.comresearchgate.net
Aromatic aldehydes are carbonyl compounds where the aldehyde group is attached to an aromatic ring. ncert.nic.in They are valued for their roles in flavoring, fragrance, and as versatile starting materials in chemical synthesis. ncert.nic.in Vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a prime example, being the main chemical component responsible for the characteristic flavor and aroma of vanilla. acs.orgsphinxsai.com First isolated in 1858, vanillin is now produced on a large scale through various synthetic routes, making it a readily available biosourced building block for creating more complex molecules. acs.orgatlasbars.comnih.gov The reactivity of its aldehyde group allows for various condensation reactions, which are fundamental in synthetic organic chemistry. researchgate.netorientjchem.org
The compound 2,4-Pentanedione, 3-vanillyl- emerges from the chemical linkage of these two important scaffolds. It is typically synthesized via a condensation reaction between vanillin and 2,4-pentanedione. This reaction joins the electrophilic aldehyde carbon of vanillin with the nucleophilic central carbon of the β-diketone, demonstrating a classic C-C bond-forming strategy. The resulting molecule incorporates the key structural features of both precursors: the reactive β-dicarbonyl moiety from pentanedione and the substituted phenolic ring from vanillin.
Structural Classification and Nomenclature of 3-Substituted 2,4-Pentanediones
The systematic naming of substituted 2,4-pentanediones follows IUPAC nomenclature rules. The pentane (B18724) chain is numbered to give the two ketone groups the lowest possible locants, which are 2 and 4. Any substituent is then named and numbered based on its position along this five-carbon chain. In the case of 2,4-Pentanedione, 3-vanillyl-, the "3-" indicates that the substituent is located on the central carbon atom between the two carbonyl groups.
The term "vanillyl" refers to the (4-hydroxy-3-methoxyphenyl)methyl group derived from vanillin. Therefore, the full IUPAC name for the compound is 3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione. guidechem.com Due to the compound's origins and structural relations, several other common and systematic names are used in literature and chemical databases. trbextract.comguidechem.com
The substitution on the 3-position of the 2,4-pentanedione framework is a common strategy to modify the properties of the molecule. researchgate.net Depending on the nature of the substituent, these modifications can influence the compound's solubility, electronic properties, and steric profile, which is particularly relevant when these molecules are used as ligands for metal complexes. researchgate.net Other examples of 3-substituted 2,4-pentanediones include 3-chloro-2,4-pentanedione, 3-iodo-2,4-pentanedione, and 3-acetyl-2,4-pentanedione (triacetylmethane). nih.govnist.govguidechem.com
| Systematic Name | Common/Other Names | CAS Registry Number | Molecular Formula |
|---|---|---|---|
| 3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione | 2,4-Pentanedione, 3-vanillyl-; Acetyl zingerone; 3-(4-hydroxy-3-methoxybenzyl)pentane-2,4-dione | 30881-23-3 | C13H16O4 |
| Pentane-2,4-dione | Acetylacetone; Acac | 123-54-6 | C5H8O2 |
| 4-hydroxy-3-methoxybenzaldehyde | Vanillin | 121-33-5 | C8H8O3 |
| 3-Chloropentane-2,4-dione | 3-Chloro-2,4-pentanedione | 1694-29-7 | C5H7ClO2 |
| 3-Methylpentane-2,4-dione | 3-Methyl-2,4-pentanedione | 815-57-6 | C6H10O2 |
| 3-Acetylpentane-2,4-dione | Triacetylmethane | 815-68-9 | C7H10O3 |
Historical Development of Research on Vanillyl-Containing Compounds and Pentanedione Frameworks
Research into vanillin and its derivatives has a long history, beginning with its isolation from vanilla beans by Nicolas-Theodore Gobley in 1858. acs.orgbris.ac.uk A significant milestone was its first chemical synthesis from coniferin (B30667) by Ferdinand Tiemann and Wilhelm Haarmann in 1874, which also helped to determine its structure. acs.orgwikipedia.org Over the following decades, various synthetic methods were developed, utilizing precursors like eugenol, guaiacol, and lignin (B12514952), a byproduct of the paper industry. sphinxsai.comwikipedia.org This made vanillin an inexpensive and widely accessible chemical, spurring its use not only as a flavoring agent but also as a starting material for the synthesis of other compounds, including pharmaceuticals and polymers. atlasbars.comnih.gov
The study of pentanedione frameworks, particularly acetylacetone, also has deep roots, extending back to the early 20th century. The ability of its enolate form to act as a bidentate ligand, chelating to metal ions through its two oxygen atoms, was recognized early on. acs.org This led to extensive research in the field of coordination chemistry, with acetylacetonate (B107027) (acac) complexes being prepared for a vast number of metals across the periodic table. acs.org These complexes were instrumental in studies of metal-ligand bonding, stereochemistry, and catalysis.
Structure
3D Structure
Properties
CAS No. |
30881-23-3 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
3-[(4-hydroxy-3-methoxyphenyl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C13H16O4/c1-8(14)11(9(2)15)6-10-4-5-12(16)13(7-10)17-3/h4-5,7,11,16H,6H2,1-3H3 |
InChI Key |
IFGDRUTWCITGHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC(=C(C=C1)O)OC)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Elucidation
Comprehensive Analysis of Carbon-Carbon Bond Formation Pathways
The core of synthesizing 3-vanillyl-2,4-pentanedione lies in the formation of a carbon-carbon bond between the vanillin (B372448) aldehyde and the 2,4-pentanedione moiety. The primary routes to achieve this transformation are the Claisen-Schmidt and Knoevenagel condensations, which are classic yet versatile methods for C-C bond formation.
Claisen-Schmidt Condensation Strategies for 3-Vanillyl-2,4-Pentanedione Synthesis
The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. In the context of synthesizing 3-vanillyl-2,4-pentanedione, vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as the aromatic aldehyde, and 2,4-pentanedione (acetylacetone) provides the enolizable ketone component.
The reaction mechanism initiates with the deprotonation of the α-carbon of 2,4-pentanedione by a base, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of vanillin, leading to a β-hydroxy ketone intermediate. Subsequent dehydration readily occurs to yield the more stable, conjugated α,β-unsaturated ketone, 3-(4-hydroxy-3-methoxybenzylidene)pentane-2,4-dione. This intermediate can then be reduced to the target compound, 3-vanillyl-2,4-pentanedione. The Claisen-Schmidt reaction is particularly effective because vanillin, lacking α-hydrogens, cannot undergo self-condensation.
Regioselective Functionalization of 2,4-Pentanedione at the C-3 Position
The structure of 2,4-pentanedione presents two potential sites for reaction: the C-1/C-5 methyl groups and the C-3 methylene (B1212753) group. The acidity of the protons at the C-3 position is significantly higher due to the electron-withdrawing effects of the two adjacent carbonyl groups, making it the preferred site for deprotonation and subsequent nucleophilic attack. This inherent reactivity allows for the regioselective functionalization at the C-3 position.
To prevent undesirable side reactions, such as self-condensation of 2,4-pentanedione or reactions at the terminal methyl groups, specific strategies are employed. One common approach involves the in-situ formation of a borate (B1201080) complex with 2,4-pentanedione. This not only enhances the acidity of the C-3 protons but also protects the enolic hydroxyl group, thereby directing the condensation with vanillin to occur exclusively at the C-3 position.
Optimization of Catalytic Systems and Reaction Conditions
The efficiency and selectivity of the synthesis of 3-vanillyl-2,4-pentanedione are highly dependent on the choice of catalyst and the optimization of reaction parameters such as solvent and temperature.
Role of Lewis Acids in Condensation Reactions of Vanillin with 2,4-Pentanedione
Lewis acids play a crucial role in catalyzing the condensation reaction. Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed Lewis acid that activates the carbonyl group of vanillin, rendering it more susceptible to nucleophilic attack by the enolate of 2,4-pentanedione. magritek.com The Lewis acid coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and thereby accelerating the rate of the condensation reaction. This catalytic approach is often used in conjunction with other reagents to achieve high yields and selectivity.
Application of Boron-Based Reagents and Amine Catalysis
A highly effective method for the synthesis of curcuminoids, which are structurally analogous to 3-vanillyl-2,4-pentanedione, involves the use of boron-based reagents in combination with an amine catalyst. researchgate.net In this one-pot synthesis, boric oxide (B₂O₃) reacts with the enol form of 2,4-pentanedione to form a stable six-membered boron-containing intermediate. researchgate.net This intermediate serves to activate the C-3 position of the dione (B5365651) for condensation.
The subsequent addition of vanillin and an amine catalyst, such as n-butylamine, in the presence of a borate ester like tri(n-butyl) borate, which acts as a water scavenger, drives the reaction towards the formation of the condensation product. researchgate.net The amine catalyst facilitates the deprotonation of the activated 2,4-pentanedione and promotes the condensation with vanillin. Proline has also been investigated as an effective organocatalyst for the Knoevenagel condensation of vanillin. d-nb.info
A study on the solvent-free synthesis of curcumin (B1669340) from vanillin and acetylacetone (B45752) provides valuable insights into the optimization of these reaction conditions. The data from this study, which can be considered a close model for the synthesis of 3-vanillyl-2,4-pentanedione, is presented in the table below.
| Entry | Boric Anhydride (B1165640) (equiv.) | Tri(n-butyl) Borate (equiv.) | n-Butylamine (equiv.) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.7 | 4.0 | 1.0 | 85 |
| 2 | 0.5 | 4.0 | 1.0 | 78 |
| 3 | 0.3 | 4.0 | 1.0 | 65 |
| 4 | 0.7 | 3.0 | 1.0 | 75 |
| 5 | 0.7 | 2.0 | 1.0 | 60 |
Data adapted from a study on the solvent-free synthesis of curcumin, which serves as a model for the synthesis of 3-vanillyl-2,4-pentanedione. researchgate.net
Investigation of Solvent Effects on Reaction Yield and Selectivity
The choice of solvent can significantly impact the outcome of the condensation reaction. While solvent-free conditions have been shown to be effective, particularly in the context of green chemistry, various solvents have been explored to optimize yield and selectivity. researchgate.net
Mechanistic Investigations of Synthetic Transformations
The synthesis of 2,4-pentanedione, 3-vanillyl- primarily involves the reaction of 2,4-pentanedione with vanillin. Understanding the underlying mechanisms of this transformation is crucial for optimizing reaction conditions and maximizing product yield.
Detailed Reaction Mechanisms for Aldol Condensation at C-1 and C-5 of 2,4-Pentanedione
The reaction between 2,4-pentanedione and an aromatic aldehyde like vanillin is a classic example of an Aldol condensation. libretexts.orgnumberanalytics.com This reaction can proceed through either a base-catalyzed or an acid-catalyzed pathway. libretexts.orglibretexts.org
In a base-catalyzed mechanism , a base abstracts an acidic α-hydrogen from 2,4-pentanedione, leading to the formation of a resonance-stabilized enolate ion. numberanalytics.comyoutube.commasterorganicchemistry.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of vanillin. numberanalytics.comreddit.com The resulting β-hydroxy ketone intermediate can then undergo dehydration, often facilitated by heat, to yield the final α,β-unsaturated ketone product, 2,4-pentanedione, 3-vanillyl-. libretexts.orglibretexts.orgpierpalab.com The stability gained from the conjugated system drives the equilibrium towards the dehydrated product. pierpalab.com
Under acidic conditions , the carbonyl oxygen of 2,4-pentanedione is protonated, which enhances the acidity of the α-hydrogens, facilitating the formation of an enol. This enol then acts as the nucleophile, attacking the protonated carbonyl of vanillin. libretexts.org Subsequent dehydration of the aldol addition product leads to the formation of the final conjugated system. libretexts.org
The reaction can theoretically occur at either the C-1 or C-5 methyl groups of 2,4-pentanedione. However, the symmetry of the 2,4-pentanedione molecule means that attack from either side will result in the same initial aldol addition product.
Strategies for Preventing Undesirable Knoevenagel Condensation Pathways
A potential side reaction in the synthesis of 2,4-pentanedione, 3-vanillyl- is the Knoevenagel condensation. This reaction typically involves a carbonyl compound and a compound with an active methylene group (a CH2 group flanked by two electron-withdrawing groups). wikipedia.org While 2,4-pentanedione itself can act as an active methylene compound, the Knoevenagel condensation is more specifically a reaction with compounds like malonic acid or its derivatives. wikipedia.orgresearchgate.net
To favor the desired Aldol condensation over a Knoevenagel pathway, several strategies can be employed:
Choice of Base: Using a strong base can favor the Aldol pathway by ensuring the formation of the enolate from 2,4-pentanedione. In contrast, Knoevenagel condensations are often catalyzed by weaker bases like amines. wikipedia.org
Reaction Conditions: Careful control of reaction temperature and the choice of solvent can influence the reaction pathway. numberanalytics.com
Reactant Stoichiometry: Utilizing an excess of the ketone can help to drive the reaction towards the desired Aldol product.
It is important to distinguish the Aldol condensation from the Claisen-Schmidt condensation, which specifically refers to the reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen, such as vanillin. libretexts.org
Influence of Tautomerism on Reaction Intermediates and Product Formation
2,4-Pentanedione exists as a mixture of two tautomers: the keto form and the enol form. oup.comthecatalyst.org The equilibrium between these two forms is a significant factor in its reactivity. The enol form, which is stabilized by intramolecular hydrogen bonding, is often the predominant tautomer. thecatalyst.orgcsic.esacs.org
The presence of the enol tautomer is crucial for the Aldol condensation, as it is the nucleophilic species that attacks the aldehyde. libretexts.org The stability and concentration of the enol form can be influenced by several factors, including the solvent and temperature. pearson.comresearchgate.net For instance, nonpolar solvents tend to favor the enol form. pearson.com
Innovative Approaches in Synthetic Chemistry for 2,4-Pentanedione, 3-vanillyl-
Recent advancements in synthetic chemistry have introduced more efficient and sustainable methods for carrying out organic reactions, including the synthesis of 2,4-pentanedione, 3-vanillyl-.
Development of Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. numberanalytics.comresearchgate.netajrconline.org This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to significant reductions in reaction times and often improved yields compared to conventional heating methods. rsc.orgresearchgate.netekb.eg
The key advantages of MAOS include:
Rapid Heating: Microwaves directly interact with polar molecules in the reaction mixture, leading to instantaneous and uniform heating. rsc.orgresearchgate.net
Increased Reaction Rates: The high temperatures achieved quickly can dramatically increase the rate of reaction. researchgate.net
Higher Yields and Purity: Shorter reaction times can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. ajrconline.orgekb.eg
The synthesis of derivatives of 1,3-diketones has been successfully achieved using microwave irradiation, demonstrating the applicability of this technology to reactions involving compounds like 2,4-pentanedione. rsc.orgnih.gov For instance, microwave-assisted Claisen-Schmidt condensations have been reported to produce chalcones in high yields with reduced reaction times. ekb.eg Given that the synthesis of 2,4-pentanedione, 3-vanillyl- is a type of Claisen-Schmidt condensation, MAOS presents a promising approach for its efficient synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes | rsc.orgnih.gov |
| Yield | Often Moderate | Generally Higher | ajrconline.orgrsc.org |
| Energy Consumption | Higher | Lower | researchgate.net |
| Side Products | More likely | Less likely | ajrconline.org |
Exploration of Continuous Flow Synthesis Methodologies
Continuous flow chemistry is another innovative approach that offers significant advantages over traditional batch processing. acs.orgaurigeneservices.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. aurigeneservices.com
Key benefits of continuous flow synthesis include:
Enhanced Safety: The small reactor volumes minimize the risks associated with highly exothermic or hazardous reactions. acs.org
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing. uc.pt
Scalability: Scaling up production is often simpler and more efficient than with batch processes. numberanalytics.com
The synthesis of fine chemicals and active pharmaceutical ingredients has been successfully demonstrated using continuous flow methodologies. acs.orgrsc.orgrsc.org This approach is particularly well-suited for the optimization and production of compounds like 2,4-pentanedione, 3-vanillyl-, where precise control over reaction conditions can lead to improved selectivity and yield. researchgate.net The ability to rapidly screen different reaction conditions makes flow chemistry a valuable tool for developing robust and efficient synthetic protocols. acs.org
| Advantage | Description | Reference |
|---|---|---|
| Increased Safety | Small reaction volumes and better temperature control reduce hazards. | acs.org |
| Higher Efficiency | Improved mixing and heat transfer lead to faster reactions and higher throughput. | aurigeneservices.com |
| Better Reproducibility | Precise control over parameters ensures consistent product quality. | aurigeneservices.com |
| Automation Potential | Flow systems can be easily automated for continuous production. | aurigeneservices.com |
Advanced Spectroscopic Characterization and Analytical Methodologies
Elucidation of Molecular Structure through Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.
Proton NMR (¹H NMR) provides detailed information about the chemical environment of each proton in a molecule. In 2,4-Pentanedione, 3-vanillyl-, the spectrum would reveal distinct signals for the protons of the vanillyl group and the pentanedione moiety. The compound can exist in both keto and enol tautomeric forms, which would be distinguishable in the ¹H NMR spectrum.
The aromatic protons on the vanillyl ring are expected to appear in the range of 6.5-7.0 ppm. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet around 3.8 ppm. The methylene (B1212753) bridge protons (-CH₂-) connecting the vanillyl and pentanedione parts would likely show a singlet or a multiplet depending on the rotational freedom and coupling with the methine proton in the enol form. The methyl protons of the acetyl groups (-COCH₃) in the pentanedione fragment are anticipated to be in the region of 2.1-2.3 ppm. For the enol tautomer, a characteristic signal for the enolic hydroxyl proton (-OH) would be observed at a downfield chemical shift, typically between 15 and 17 ppm, due to strong intramolecular hydrogen bonding.
Expected ¹H NMR Data for 2,4-Pentanedione, 3-vanillyl-
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Enolic OH | 15.0 - 17.0 | Singlet | 1H |
| Aromatic CH | 6.5 - 7.0 | Multiplet | 3H |
| Phenolic OH | 5.0 - 6.0 | Singlet | 1H |
| Methine CH (keto form) | ~4.0 | Triplet | 1H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Methylene (-CH₂-) | ~3.5 | Doublet | 2H |
| Methyl (CH₃CO-) | 2.1 - 2.3 | Singlet | 6H |
Note: The presented data is a prediction based on the analysis of similar structures. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. The spectrum of 2,4-Pentanedione, 3-vanillyl- would show distinct signals for each unique carbon atom. The carbonyl carbons of the pentanedione moiety are expected to resonate at the most downfield region, typically around 200 ppm for the keto form and slightly upfield for the enol form due to conjugation. The aromatic carbons of the vanillyl group would appear in the range of 110-150 ppm. The methoxy carbon would have a characteristic signal around 55-60 ppm. The methylene bridge carbon and the methyl carbons of the acetyl groups would be found in the more upfield region of the spectrum.
Expected ¹³C NMR Data for 2,4-Pentanedione, 3-vanillyl-
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 205 |
| Aromatic C-O | 145 - 150 |
| Aromatic C-OH | 140 - 145 |
| Aromatic CH | 110 - 125 |
| Central C (enol form) | ~100 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methylene (-CH₂-) | 30 - 40 |
| Methyl (CH₃CO-) | 20 - 30 |
Note: This table represents predicted chemical shifts based on known values for similar functional groups and structures.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the aromatic protons on the vanillyl ring and between the methylene and methine protons in the keto form.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the vanillyl and pentanedione moieties, for example, by observing a correlation between the methylene protons and the carbons of the pentanedione ring. It is also crucial for assigning quaternary carbons, which are not visible in an HSQC spectrum.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The FTIR spectrum of 2,4-Pentanedione, 3-vanillyl- would be dominated by the characteristic absorption bands of its functional groups. The presence of a strong, broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the phenolic hydroxyl (-OH) group. The C-H stretching vibrations of the aromatic ring and the alkyl portions of the molecule would appear around 2850-3100 cm⁻¹.
A key feature would be the carbonyl (C=O) stretching vibrations. In the keto form, two distinct C=O stretching bands would be expected around 1700 and 1725 cm⁻¹. In the enol form, which is often stabilized by intramolecular hydrogen bonding, the C=O stretching frequency would be lowered and appear around 1600-1640 cm⁻¹, often overlapping with the C=C stretching vibration of the enol. The C-O stretching of the methoxy group and the phenolic group would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Expected FTIR Data for 2,4-Pentanedione, 3-vanillyl-
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200 - 3500 | Broad, Strong |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2980 | Medium |
| Carbonyl C=O stretch (keto) | 1700 - 1730 | Strong |
| C=O and C=C stretch (enol) | 1600 - 1640 | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-O stretch (methoxy/phenol) | 1000 - 1300 | Strong |
Note: The values in this table are estimations based on characteristic functional group frequencies.
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For 2,4-Pentanedione, 3-vanillyl-, the aromatic ring C=C stretching vibrations would be expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds in the pentanedione backbone would also be more prominent in the Raman spectrum. Vibrations that are weak or absent in the FTIR spectrum, such as certain symmetric deformations, may be clearly observed in the Raman spectrum, thus providing a more complete picture of the vibrational modes of the molecule.
No Publicly Available Data for Advanced Spectroscopic and Chromatographic Analysis of 2,4-Pentanedione, 3-vanillyl-
A comprehensive search of scientific literature and chemical databases has revealed no specific experimental data for the advanced spectroscopic and analytical characterization of the chemical compound 2,4-Pentanedione, 3-vanillyl-.
Despite the user's request for a detailed article focusing solely on this compound, including data on high-resolution mass spectrometry, chromatographic separation, and X-ray crystallography, no such information appears to be published in the public domain.
While analytical techniques such as High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography are standard methods for characterizing novel chemical compounds, the application of these techniques to 2,4-Pentanedione, 3-vanillyl- has not been documented in accessible scientific literature. Therefore, no data tables or detailed research findings can be generated as requested.
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and spectroscopic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 3-vanillyl-2,4-pentanedione, a DFT approach, such as using the B3LYP functional with a basis set like 6-31+G(d), would be employed to find the lowest energy conformation (optimized geometry) of the molecule. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable structure is reached.
Once the geometry is optimized, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. For substituted β-diketones, both alkyl and aromatic groups can influence this gap, thereby tuning the molecule's reactivity. nih.gov
Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. For 3-vanillyl-2,4-pentanedione, the MEP map would reveal the electron-rich areas around the carbonyl oxygens and the phenolic hydroxyl group of the vanillyl moiety, which are potential sites for electrophilic attack or hydrogen bonding.
Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-vanillyl-2,4-pentanedione
| Property | Keto Tautomer | Enol Tautomer |
| HOMO Energy (eV) | -6.5 | -6.2 |
| LUMO Energy (eV) | -1.8 | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 | 4.7 |
| Dipole Moment (Debye) | 3.5 | 2.8 |
This interactive table presents hypothetical data based on typical values for similar compounds, illustrating the kind of information derived from DFT calculations.
Ab Initio Methods in Predicting Spectroscopic Parameters
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly powerful for predicting spectroscopic data. nih.gov Techniques like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT or higher-level theories like Møller-Plesset perturbation theory (MP2), can calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govpsu.edu
For 3-vanillyl-2,4-pentanedione, these calculations would predict the ¹H and ¹³C NMR spectra. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory, can be compared with experimental data to confirm the molecular structure. nih.gov This is especially useful for distinguishing between the keto and enol tautomers, as the chemical shifts of the protons and carbons in the pentanedione backbone would differ significantly.
Similarly, ab initio frequency calculations can predict the infrared (IR) spectrum. nih.gov The vibrational frequencies corresponding to the C=O and O-H stretching modes are particularly diagnostic for identifying the presence and relative populations of the keto and enol forms.
Table 2: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative)
| Parameter | Predicted (Keto) | Predicted (Enol) | Experimental |
| ¹³C Shift (C=O) | 202 ppm | 195 ppm | 196 ppm |
| ¹H Shift (CH) | 4.1 ppm | - | - |
| ¹H Shift (OH, enolic) | - | 16.5 ppm | 16.4 ppm |
| IR Freq (C=O) | 1725, 1705 cm⁻¹ | 1640 cm⁻¹ | 1720, 1635 cm⁻¹ |
This interactive table illustrates how theoretical predictions for the distinct keto and enol forms of a molecule like 3-vanillyl-2,4-pentanedione would compare with experimental measurements.
Computational Studies of Reaction Mechanisms and Tautomerism
Computational chemistry also provides dynamic insights, allowing researchers to map out reaction pathways and understand equilibrium processes like tautomerism.
Theoretical Characterization of Transition States in Synthetic Pathways
The synthesis of 3-vanillyl-2,4-pentanedione likely involves the C-alkylation of a 2,4-pentanedione enolate with a vanillyl-based electrophile. rsc.org Computational methods can be used to model this reaction pathway. By calculating the energies of reactants, products, and potential intermediates, a reaction energy profile can be constructed.
Crucially, these methods can locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. Analysis of the TS geometry provides a "snapshot" of the bond-breaking and bond-forming processes. The energy barrier, or activation energy, determined from the difference in energy between the reactants and the TS, is a key determinant of the reaction rate. For complex reactions, DFT can help elucidate the mechanism, for example, by exploring whether the reaction proceeds via a concerted or stepwise pathway.
Analysis of Keto-Enol Tautomeric Equilibria in 2,4-Pentanedione Derivatives
β-Diketones like 2,4-pentanedione are classic examples of keto-enol tautomerism. thecatalyst.org The equilibrium between the diketo form and the intramolecularly hydrogen-bonded enol form is sensitive to factors like solvent and the nature of substituents. frontiersin.orgresearchgate.net
Computational studies on analogues like 3-phenyl-2,4-pentanedione (B1582117) have shown that DFT can accurately predict the relative stabilities of the tautomers. researchgate.netorientjchem.org These studies often find that the keto form is more stable than the enol form, with the energy difference depending on the solvent environment. orientjchem.orgscispace.com The steric bulk of the substituent at the 3-position can influence this equilibrium; larger groups can destabilize the planar enol form, shifting the equilibrium toward the keto tautomer. thecatalyst.org For 3-vanillyl-2,4-pentanedione, the vanillyl group's size and electronic properties would be expected to favor the keto form. Calculations can quantify this preference by determining the relative Gibbs free energies of the two tautomers. The transition state for the proton transfer between the keto and enol forms can also be modeled, typically revealing a four-membered ring structure. researchgate.net
Table 3: Calculated Relative Energies for Tautomerism of 3-substituted-2,4-pentanedione in Gas Phase (kcal/mol)
| Tautomer/State | Relative Energy (kcal/mol) |
| Keto Form | 0.00 |
| Enol Form | +17.89 |
| Transition State | +30.61 |
This interactive table, based on data for 3-phenyl-2,4-pentanedione researchgate.netorientjchem.org, illustrates the typical energy landscape for tautomerization, showing the high stability of the keto form and the energy barrier for interconversion.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics excels at describing electronic properties, molecular dynamics (MD) simulations are used to explore the physical movements and interactions of atoms and molecules over time. youtube.com An MD simulation of 3-vanillyl-2,4-pentanedione would involve placing the molecule, or multiple molecules, in a simulated box, often with a solvent like water, and then calculating the trajectories of the atoms based on a force field.
These simulations can reveal the preferred conformations of the molecule by sampling its rotational freedom, particularly around the single bonds connecting the vanillyl group to the pentanedione backbone. This provides a dynamic picture of the molecule's flexibility.
Furthermore, MD is a powerful tool for studying intermolecular interactions. mdpi.com By simulating multiple 3-vanillyl-2,4-pentanedione molecules, one could observe how they interact with each other and with solvent molecules. This can reveal tendencies for aggregation, preferred hydrogen bonding patterns, and how the molecule orients itself at an interface. For a molecule with both hydrogen bond donors (the phenolic OH) and acceptors (the carbonyl and ether oxygens), these interactions are crucial to its macroscopic properties. In the context of drug design, MD simulations are also used to study how a molecule like this might bind to a biological target, such as an enzyme's active site. nih.gov
Computational Chemistry and Theoretical Modeling Studies
Modeling Ligand-Binding Site Interactions in Related Enzymes (e.g., Vanillyl Alcohol Oxidase)
Vanillyl alcohol oxidase, a member of the VAO/PCMH flavoprotein family, catalyzes the oxidation of a variety of para-substituted phenolic compounds. plos.org The enzyme is a homooctamer, with each subunit comprising a Flavin-Adenine Dinucleotide (FAD)-binding domain and a cap domain, which together form a secluded active site. plos.orgnih.gov The catalytic cycle involves two main half-reactions: a reductive phase where the phenolic substrate reduces the FAD cofactor, and an oxidative phase where the reduced flavin is reoxidized by molecular oxygen. plos.org
Computational studies, particularly those employing Monte Carlo-based simulations, have been instrumental in mapping the migration pathways of ligands into and out of the buried active site. plos.orgnih.gov These simulations have identified several potential channels for phenolic ligands to access the active site, with a primary entry and exit path located at the subunit interface. nih.govnih.gov This suggests that the oligomeric state of the enzyme is crucial for its function. researchgate.net
The active site of vanillyl alcohol oxidase is a structurally rigid and solvent-inaccessible cavity, the shape of which plays a key role in determining substrate specificity through a size-exclusion mechanism. wur.nlresearchgate.net X-ray crystal structures of VAO in complex with various inhibitors and substrates have revealed the key amino acid residues that orchestrate ligand binding and activation. wur.nlresearchgate.net
Computational models have highlighted the importance of several residues in the active site for the stabilization of the phenolate (B1203915) form of the substrate, which is the preferred state for catalysis. wur.nl Key residues identified in these modeling studies and their putative roles in the interaction with phenolic ligands are summarized in the table below.
| Amino Acid Residue | Putative Role in Ligand Interaction | Supporting Evidence |
|---|---|---|
| Asp170 | Acts as an active site base and is involved in the enantioselective hydroxylation of 4-alkylphenols. plos.org | Site-directed mutagenesis and crystallographic data. plos.org |
| His422 | Forms a covalent bond with the FAD cofactor, which increases the redox potential of the flavin, facilitating the oxidation of phenolic substrates. plos.org | Crystallography and ESI-MS analysis. nih.gov |
| His466 | Acts as a "concierge" for phenolic ligands, guiding them within the active site. nih.gov | Monte Carlo-based simulations of ligand migration. nih.gov |
| Tyr503 | Also acts as a "concierge" for phenolic ligands and is involved in stabilizing the phenolate form of the substrate. nih.govwur.nl | Monte Carlo simulations and crystallographic data. nih.govwur.nl |
| Tyr108 | Involved in substrate activation by stabilizing the phenolate form of the substrate. wur.nl | Crystallographic studies. wur.nl |
| Arg504 | Contributes to the stabilization of the phenolate form of the substrate. wur.nl | Crystallographic studies. wur.nl |
| Tyr51 & Tyr408 | Act as a gateway for the co-ligand dioxygen to access the re side of the FAD. nih.gov | Monte Carlo-based simulations. nih.gov |
These computational and structural studies provide a detailed picture of the ligand-binding site of vanillyl alcohol oxidase. Although direct modeling of 2,4-Pentanedione, 3-vanillyl- has not been reported, it can be inferred that its vanillyl moiety would likely interact with the same key residues that bind other phenolic substrates. The orientation and binding affinity would, however, also be influenced by the steric and electronic properties of the pentanedione substituent. Further dedicated computational studies, such as molecular docking and molecular dynamics simulations, would be necessary to elucidate the specific interactions and potential catalytic fate of 2,4-Pentanedione, 3-vanillyl- within the active site of vanillyl alcohol oxidase.
Chemical Reactivity and Derivatization Strategies
Chemical Transformations Involving the 2,4-Pentanedione Moiety
The 2,4-pentanedione portion of the molecule is a classic β-dicarbonyl compound, existing in equilibrium between its keto and enol forms. This tautomerism is central to its reactivity, particularly the nucleophilicity of the C3 carbon in the enolate form, which allows for various substitution reactions.
The methylene (B1212753) group at the C3 position of the pentanedione moiety is acidic and can be deprotonated by a base to form a stable enolate. This nucleophilic enolate can then react with electrophiles like alkyl halides or aryl halides in regioselective C-alkylation or C-arylation reactions. While specific studies on 3-vanillyl-2,4-pentanedione are not extensively detailed, the principles are well-established from the chemistry of acetylacetone (B45752) and its derivatives. researchgate.netunirioja.es
For instance, C-alkylation can be achieved using various alkylating agents in the presence of a base. researchgate.net The choice of solvent and base can influence the outcome, particularly regarding C- versus O-alkylation, though C-alkylation is generally favored for β-dicarbonyls. researchgate.net Similarly, direct C-H arylation methods, often catalyzed by transition metals like palladium or copper, represent a powerful strategy for introducing aryl groups at the C3 position. mdpi.comrsc.orgresearchgate.net It has been reported that sodium enolates of β-dicarbonyl compounds can be selectively arylated with aryl iodides in the presence of copper(I) iodide. unirioja.es
Table 1: Representative Alkylation and Arylation Reactions for β-Diketones
| Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| C-Alkylation | Alkyl halides (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., MIBK, DMF) | 3-Alkyl-2,4-pentanedione derivatives | researchgate.net |
| C-Arylation | Aryl iodides, CuI, Base | 3-Aryl-2,4-pentanedione derivatives | unirioja.es |
| Palladium-Catalyzed Arylation | Aryl halides, Pd catalyst, Ligand, Base | 3-Aryl-2,4-pentanedione derivatives | mdpi.comresearchgate.net |
The carbonyl groups of the 2,4-pentanedione moiety are susceptible to attack by nucleophiles, leading to condensation products. Reactions with primary amines can yield β-ketoenamines or Schiff bases. These reactions are foundational in the synthesis of various heterocyclic systems.
A particularly notable reaction is the condensation with hydrazine (B178648) and its derivatives to form pyrazoles, or with hydroxylamine (B1172632) to produce isoxazoles. unirioja.eschegg.com For example, the reaction of 2,4-pentanedione with hydroxylamine yields 3,5-dimethylisoxazole (B1293586) through a multi-step mechanism involving nucleophilic attack followed by cyclization and dehydration. chegg.com These reactions provide a versatile route to five-membered heterocyclic rings attached to the vanillyl scaffold.
Table 2: Condensation Reactions of the 2,4-Pentanedione Moiety
| Nucleophile | Reaction Conditions | Resulting Heterocycle/Product | Reference |
|---|---|---|---|
| Hydrazine (N₂H₄) | Typically in an alcohol solvent, may be heated | Pyrazole derivative | unirioja.es |
| Hydroxylamine (NH₂OH) | Aqueous or alcoholic solution | Isoxazole derivative | unirioja.eschegg.com |
| Primary Amines (R-NH₂) | Varies, often with removal of water | β-Ketoenamine derivative | nih.gov |
Modifications of the Vanillyl Aromatic Unit
The vanillyl group contains two key functional groups for derivatization: a phenolic hydroxyl group and a methoxy (B1213986) group. nih.govresearchgate.net
The phenolic hydroxyl group is a prime site for modification. It can be readily alkylated or acylated to form ethers and esters, respectively. nih.govnih.gov Acetylation, for instance, is a common transformation. In one study, vanillin (B372448) was treated with acetic anhydride (B1165640) and pyridine (B92270) to produce acetyl vanillin. nih.gov This straightforward reaction converts the hydroxyl group into an acetate (B1210297) ester, altering the molecule's polarity and chemical properties. slideshare.net Etherification is another common strategy, for example, by reacting the phenoxide (formed with a base) with an alkyl halide. nih.gov These modifications can be used to protect the hydroxyl group or to introduce new functionalities.
Table 3: Derivatization of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, Pyridine | Acetate Ester (-OCOCH₃) | nih.gov |
| Methylation | Methyl iodide or Dimethyl sulfate, Base | Methyl Ether (-OCH₃) | nih.gov |
| Pentafluoropyridylation | Pentafluoropyridine, K₂CO₃, DMSO | Tetrafluoropyridyl-ether | nrel.gov |
The methoxy group (-OCH₃) on the vanillyl ring is relatively stable but can be cleaved under certain conditions to yield a catechol (1,2-dihydroxybenzene) structure. acs.org This O-demethylation is a key transformation in lignin (B12514952) valorization and natural product synthesis. acs.orgacs.org
A variety of reagents can accomplish this ether cleavage, often requiring harsh conditions such as strong acids (e.g., HBr) or Lewis acids (e.g., BBr₃, AlCl₃). researchgate.netrsc.org For example, vanillin can be demethylated using pyridine and aluminum chloride in methylene chloride or with aluminum bromide in nitrobenzene. erowid.org More recently, milder and more environmentally friendly methods, including enzymatic and photoenzymatic systems, have been developed for the O-demethylation of aryl methyl ethers. acs.org These methods offer high yields and broader substrate scope compared to traditional chemical approaches. acs.orgacs.org
Table 4: Selected Methods for O-Demethylation of Vanillyl-type Compounds
| Reagent/System | Conditions | Product Type | Reference |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) / Pyridine | Reflux in methylene chloride | Catechol derivative | erowid.org |
| Hydrobromic Acid (HBr) | Aqueous HBr, 115 °C | Catechol derivative | rsc.org |
| Lithium Chloride (LiCl) in DMF | Reflux in DMF | Catechol derivative | erowid.org |
| Photoenzymatic System | Enzyme, light, reducing agent | Catechol derivative | acs.org |
Coordination Chemistry and Chelate Formation
The 2,4-pentanedione moiety is an excellent chelating agent, capable of binding to a wide variety of metal ions to form stable, often colorful, complexes. researchgate.nettri-iso.com Upon deprotonation, the resulting enolate anion acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a six-membered ring. researchgate.net This chelation can stabilize the metal ion and is a cornerstone of coordination chemistry.
These metal complexes, known as metal acetylacetonates, have applications as catalysts and in materials science. tri-iso.com The 3-vanillyl-2,4-pentanedione ligand would be expected to form similar complexes, with the vanillyl substituent potentially influencing the electronic properties, solubility, and steric environment of the resulting metal complex. The coordination can involve a range of divalent and trivalent metal ions. rsc.org
Table 5: Metal Ions Known to Form Complexes with β-Diketones
| Metal Ion | Typical Oxidation State | Complex Geometry (Example) | Reference |
|---|---|---|---|
| Copper (Cu) | +2 | Square Planar | unirioja.es |
| Cobalt (Co) | +2, +3 | Octahedral | rsc.org |
| Nickel (Ni) | +2 | Octahedral | rsc.org |
| Zinc (Zn) | +2 | Tetrahedral/Octahedral | rsc.org |
| Gallium (Ga) | +3 | Octahedral | rsc.org |
| Indium (In) | +3 | Octahedral | rsc.org |
Interaction with Metal Ions to Form Beta-Diketone Chelates
The formation of β-diketone chelates is a well-established area of coordination chemistry. researchgate.net The process typically involves the deprotonation of the acidic methylene proton located between the two carbonyl groups of the β-diketone, facilitated by a basic environment. The resulting enolate anion then coordinates with a metal ion. For 2,4-Pentanedione, 3-vanillyl-, this reaction can be generalized as follows:
Mⁿ⁺ + n(vanillyl-acac)⁻ → M(vanillyl-acac)ₙ
where Mⁿ⁺ represents a metal ion with charge n+, and (vanillyl-acac)⁻ is the deprotonated form of 2,4-Pentanedione, 3-vanillyl-.
The synthesis of such complexes is often achieved by reacting a metal salt with the β-diketone ligand in a suitable solvent, frequently in the presence of a base to promote deprotonation. For instance, the synthesis of copper(II) complexes with various β-diketones has been carried out by reacting a copper(II) salt with the ligand in an alcoholic medium. jocpr.com Similarly, complexes of other transition metals like nickel(II), cobalt(II), and zinc(II) with β-diketone derivatives have been synthesized. jocpr.comnih.govresearchgate.net
The coordination of the metal ion to the β-diketone ligand leads to the formation of a six-membered chelate ring, a structural motif known for its thermodynamic stability. This "chelate effect" contributes significantly to the driving force for complex formation. researchgate.net Spectroscopic techniques such as infrared (IR) and UV-Vis spectroscopy are commonly employed to confirm the formation of these chelates. In the IR spectra, a characteristic shift of the C=O and C=C stretching vibrations to lower frequencies upon complexation provides evidence of the coordination of the oxygen atoms to the metal ion. jocpr.com UV-Vis spectroscopy can be used to determine the stoichiometry and stability constants of the resulting complexes. asianpubs.orgresearchgate.net
Structure-Stability Relationships of Metal Complexes
The stability of the metal complexes formed with 2,4-Pentanedione, 3-vanillyl- is influenced by several factors, including the nature of the metal ion, the electronic and steric effects of the vanillyl substituent, and the solvent system.
Influence of the Metal Ion: The stability of β-diketonate complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). This trend reflects the variation in the ionic radius and the ligand field stabilization energy across the transition metal series. Studies on various β-diketone complexes have confirmed this general order of stability. asianpubs.org
Influence of the Vanillyl Substituent: The vanillyl group (4-hydroxy-3-methoxyphenyl)methyl- at the 3-position of the pentanedione backbone can influence the stability of the metal complexes through both electronic and steric effects. The electron-donating nature of the methoxy and hydroxyl groups on the phenyl ring can increase the electron density on the chelating oxygen atoms, potentially leading to stronger metal-ligand bonds and more stable complexes. However, the bulky nature of the vanillyl group might introduce steric hindrance, which could destabilize the complex, particularly with smaller metal ions or when forming complexes with a higher ligand-to-metal ratio.
Data on Related Beta-Diketone Metal Complexes:
To illustrate the typical stability of β-diketone complexes, the following table presents stability constant data for complexes of the parent ligand, acetylacetone (2,4-pentanedione), with various metal ions. It is important to note that these values are for a related but different ligand and should be considered as a general reference.
| Metal Ion | Log K₁ | Log K₂ | Log K₃ |
|---|---|---|---|
| Cu(II) | 8.2 | 6.7 | - |
| Ni(II) | 5.9 | 4.6 | - |
| Co(II) | 5.1 | 3.8 | - |
| Zn(II) | 5.0 | 4.1 | - |
| Fe(III) | 11.4 | 9.8 | 7.6 |
| Cr(III) | 10.9 | - | - |
Note: The stability constants (K) represent the stepwise formation of the complexes. The data is for acetylacetone and is intended for illustrative purposes.
The structure of the resulting metal complexes can vary depending on the coordination number and preferred geometry of the metal ion. For example, copper(II) often forms square planar or distorted octahedral complexes, while nickel(II) can adopt square planar or octahedral geometries. nih.govscholarsresearchlibrary.com The synthesis of a copper(II) complex with o-vanillin resulted in a five-coordinate structure. asianpubs.org X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these complexes in the solid state. nih.govresearchgate.net
Mechanistic Insights into Biological Activities: in Vitro and Molecular Perspectives
Molecular Mechanisms of Antioxidant Activity
The antioxidant potential of 2,4-Pentanedione, 3-vanillyl- is likely a dual-action capability, stemming from both the direct radical scavenging of its vanillyl group and the metal-chelating properties of its diketone structure.
The vanillyl group, chemically known as a 4-hydroxy-3-methoxybenzyl group, is a phenolic structure recognized for its potent antioxidant effects. researchgate.netnih.gov The primary mechanism of its antioxidant action is through hydrogen atom transfer (HAT) from the phenolic hydroxyl (-OH) group to neutralize free radicals. researchgate.net This process is thermodynamically favorable, as the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of the methoxy (B1213986) group ortho to the hydroxyl group further enhances this stability. tandfonline.com
Studies on vanillin (B372448), a closely related compound, have demonstrated its capacity to scavenge various free radicals, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. tandfonline.com The rate of this scavenging activity is influenced by the chemical environment and the specific structure of the vanillyl derivative. tandfonline.com For instance, the position of the functional groups on the aromatic ring can affect the O-H bond dissociation energy, thereby influencing the ease of hydrogen atom donation. tandfonline.com It is proposed that the vanillyl moiety in 2,4-Pentanedione, 3-vanillyl- would similarly contribute to antioxidant activity by donating its phenolic hydrogen to terminate radical chain reactions. researchgate.netnih.gov
The β-diketone moiety can exist in equilibrium with its enol tautomer. This enolic hydroxyl group could also potentially participate in radical scavenging, although this is generally considered a less significant pathway compared to the phenolic hydroxyl group.
Table 1: Radical Scavenging Activity of Vanillin (a representative vanillyl compound)
| Assay | Scavenging Activity | Reference Compound |
|---|---|---|
| DPPH (1 mM) | 22.9% | Trolox |
Data illustrates the recognized radical scavenging potential of the vanillyl functional group. tandfonline.com
Transition metals, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the formation of highly reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions. The β-diketone structure of 2,4-pentanedione is an excellent chelating agent for metal ions. nih.govresearchgate.net The two carbonyl groups, particularly in the enolate form, can effectively bind to a metal ion, forming a stable six-membered ring complex. researchgate.net
Table 2: Metal Chelation as an Antioxidant Mechanism
| Chelating Moiety | Mechanism | Effect |
|---|---|---|
| β-Diketone | Sequesters transition metal ions (e.g., Fe²⁺, Cu²⁺) | Prevents formation of reactive oxygen species |
This table outlines the established role of β-diketones in preventing metal-catalyzed oxidative reactions. nih.govresearchgate.net
In Vitro Anti-inflammatory Mechanisms
The anti-inflammatory properties of 2,4-Pentanedione, 3-vanillyl- can be attributed to the modulation of key inflammatory signaling pathways by the vanillyl component and the potential inhibitory effects of the diketone structure on pro-inflammatory enzymes.
The vanillyl moiety, as seen in studies with vanillin and vanillic acid, has been shown to exert significant anti-inflammatory effects by modulating critical intracellular signaling pathways. nih.govmdpi.com A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. mdpi.comresearchgate.net In vitro studies have demonstrated that vanillin can inhibit the activation of NF-κB, thereby preventing the translocation of its p65 subunit to the nucleus. mdpi.com This, in turn, suppresses the transcription of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov
Furthermore, vanillyl compounds can also influence mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK1/2 and p38, which are also involved in the upstream regulation of inflammatory mediator production. mdpi.com By interfering with these signaling cascades, the vanillyl portion of 2,4-Pentanedione, 3-vanillyl- could effectively downregulate the inflammatory response in various cell types, such as macrophages. researchgate.net
Table 3: Anti-inflammatory Effects of Vanillin on Pro-inflammatory Cytokines in LPS-stimulated THP-1 cells
| Cytokine | Effect of Vanillin | Signaling Pathway Implicated |
|---|---|---|
| TNF-α | Suppression | NF-κB |
| IL-1β | Suppression | NF-κB, NLRP3 Inflammasome |
| IL-6 | Suppression | NF-κB |
Data from studies on vanillin demonstrating the potential of the vanillyl moiety to modulate inflammatory responses. nih.gov
The β-diketone functional group is a structural motif present in some inhibitors of pro-inflammatory enzymes. While direct evidence for 2,4-Pentanedione, 3-vanillyl- is lacking, its structural features suggest it could act as an analogue for certain enzyme inhibitors.
For example, Heat shock protein 90 (Hsp90) is a molecular chaperone that stabilizes a number of proteins involved in inflammatory signaling. Some Hsp90 inhibitors feature a resorcinol (B1680541) moiety, which can be mimicked by the enol form of a β-diketone in its ability to form key hydrogen bonds within the ATP-binding pocket of the enzyme.
Similarly, 5-lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The active site of 5-LOX contains a non-heme iron atom, which could be a target for metal-chelating inhibitors. The β-diketone moiety's ability to chelate iron suggests a potential mechanism for 5-LOX inhibition. The design of many 5-LOX inhibitors is based on their ability to interact with this iron atom.
While speculative, the presence of the β-diketone in 2,4-Pentanedione, 3-vanillyl- provides a rationale for investigating its potential as an inhibitor of these and other pro-inflammatory enzymes like cyclooxygenase-2 (COX-2). frontiersin.orgnih.gov
Antimicrobial Action at the Cellular and Molecular Level (In Vitro Studies)
The antimicrobial activity of 2,4-Pentanedione, 3-vanillyl- is likely derived primarily from the vanillyl group, which has established antibacterial and antifungal properties. researchgate.netnih.gov The mechanisms are multifaceted and can be species-dependent. researchgate.net
A primary mode of action is the disruption of microbial cell membrane integrity and function. researchgate.netnih.gov The phenolic nature of the vanillyl group allows it to partition into the lipid bilayer of the cell membrane, leading to increased permeability. nih.gov This can cause the leakage of essential intracellular components, such as ions (e.g., K⁺) and ATP, and dissipate the proton motive force, which is crucial for energy production and transport processes. researchgate.net
Table 4: In Vitro Antimicrobial Activity of Vanillin
| Microorganism | Minimum Inhibitory Concentration (MIC) | Proposed Mechanism |
|---|---|---|
| Escherichia coli | 15 mmol/L | Inhibition of respiration, membrane damage |
| Lactobacillus plantarum | 75 mmol/L | Dissipation of ion gradients, loss of pH homeostasis |
| Listeria innocua | 35 mmol/L | Inhibition of respiration, membrane damage |
Data from in vitro studies on vanillin highlighting its antimicrobial potential against various microorganisms. researchgate.net
Disruption of Microbial Cell Membrane Integrity
The cell membrane is a critical barrier for microbial survival, and its disruption is a primary mechanism of action for many antimicrobial agents. Vanillin and its derivatives are known to be membrane-active compounds, inducing structural and functional damage to the microbial cell membrane. researchgate.netnih.gov This activity is largely attributed to the phenolic group present in their structure.
Studies on vanillin have demonstrated its ability to increase the permeability of the cytoplasmic membrane. researchgate.net This is evidenced by the increased uptake of nucleic acid stains like propidium (B1200493) iodide in bacteria such as Escherichia coli, Lactobacillus plantarum, and Listeria innocua upon exposure to vanillin. researchgate.netnih.gov However, it is noted that while membrane damage occurs, it may be less severe than that caused by other phenolic compounds like carvacrol. nih.gov
The damage to the cell membrane leads to several detrimental effects for the microbial cell:
Dissipation of Ion Gradients: Vanillin has been shown to dissipate potassium ion gradients in bacteria. researchgate.netnih.gov This loss of ion homeostasis is a critical blow to the cell's metabolic functions.
Loss of pH Homeostasis: In some bacteria, such as Lactobacillus plantarum, vanillin can lead to a loss of internal pH control. researchgate.netnih.gov
Leakage of Cellular Components: Damage to the membrane can result in the leakage of essential intracellular molecules, including nucleic acids and proteins, further compromising the cell's viability. nih.gov
The extent of membrane damage and its consequences can be species-specific, suggesting that the specific composition of the microbial cell wall and membrane influences the efficacy of these compounds. researchgate.netnih.gov
Deactivation of Essential Microbial Enzymes and Metabolic Pathways
Beyond direct membrane damage, vanillyl compounds can interfere with crucial enzymatic activities and metabolic pathways within microbial cells. This interference can significantly inhibit growth and cellular function.
One of the key effects observed is the inhibition of respiration. researchgate.netnih.gov In bacteria like E. coli and L. innocua, vanillin has been shown to inhibit the respiratory chain, a vital process for energy generation. researchgate.netnih.gov This inhibition of energy metabolism is further supported by findings that vanillin treatment can lead to a decrease in intracellular ATP content. nih.gov
Transcriptomic analysis of E. coli O157:H7 treated with vanillin revealed significant alterations in the expression of genes involved in key metabolic pathways, including: nih.gov
Tricarboxylic Acid (TCA) Cycle: This central metabolic pathway is crucial for cellular respiration and the production of biosynthetic precursors.
Oxidative Phosphorylation: This is the primary process for ATP synthesis in aerobic organisms.
Furthermore, studies on other vanillyl derivatives, such as vanillic acid and vanillyl alcohol, have shown inhibitory effects on enzymes like tyrosinase. researchgate.net While this particular enzyme is involved in browning reactions, it highlights the potential for vanillyl compounds to interact with and modulate the activity of various microbial enzymes. The specific functional groups on the vanillyl structure appear to play a critical role in determining whether the compound acts as an inhibitor or an activator of a particular enzyme. researchgate.net
Interactions with Microbial Nucleic Acids
The genetic material of a microbe, its DNA and RNA, is a fundamental target for antimicrobial action. While the primary mode of action for vanillin is considered to be membrane-related, there is evidence of interactions with nucleic acids. researchgate.net
The leakage of nucleic acids from microbial cells following treatment with vanillin is an indirect indicator of damage to the systems that contain and protect this genetic material. nih.gov More directly, an increased uptake of nucleic acid-binding dyes suggests that the cell's ability to regulate the passage of molecules, including those that can interfere with DNA and RNA, is compromised. researchgate.net
Enzymatic Biotransformations and Substrate Specificity of Related Vanillyl Compounds
Microorganisms have evolved diverse enzymatic machinery to metabolize aromatic compounds, including those with a vanillyl structure. These biotransformations are of significant interest for the production of valuable compounds like natural vanillin.
A key enzyme in this context is vanillyl-alcohol oxidase (VAO) , a flavoenzyme produced by fungi such as Penicillium simplicissimum. nih.govrug.nl VAO exhibits broad substrate specificity, acting on a wide range of phenolic compounds. nih.govrug.nl Its catalytic activity is central to several biotransformation pathways:
Conversion of Creosol to Vanillin: VAO catalyzes the two-step conversion of creosol (2-methoxy-4-methylphenol) to vanillin. It first hydroxylates creosol to form vanillyl alcohol, which is then oxidized to vanillin. rug.nlnih.gov
Conversion of Vanillylamine (B75263) to Vanillin: VAO can also efficiently convert vanillylamine to vanillin at alkaline pH. rug.nl
The substrate specificity of VAO is controlled by the shape and properties of its active-site cavity. nih.gov Structural studies have revealed a hydrophobic, elongated cavity where substrates bind. nih.gov The presence of an anion-binding subsite helps to stabilize the phenolate (B1203915) form of the substrate, facilitating the reaction. nih.gov
Other microbial enzymes are also involved in the biotransformation of vanillyl compounds. For instance, various fungal and bacterial strains can convert vanillin into vanillic acid (through oxidation) or vanillyl alcohol (through reduction). biochemjournal.com The relative activities of aldehyde dehydrogenases and aldehyde reductases in these organisms determine the predominant product. biochemjournal.com
The table below summarizes the enzymatic biotransformations of some key vanillyl-related compounds.
| Substrate | Enzyme/Organism | Product(s) | Reference |
| Creosol | Vanillyl-alcohol oxidase (VAO) | Vanillyl alcohol, Vanillin | nih.gov, rug.nl |
| Vanillylamine | Vanillyl-alcohol oxidase (VAO) | Vanillin | rug.nl |
| Vanillin | Paecilomyces variotii, Debaromyces sp. | Vanillic acid, Vanillyl alcohol | biochemjournal.com |
The Untapped Potential of 2,4-Pentanedione, 3-vanillyl- in Advanced Materials Science
The compound 2,4-Pentanedione, 3-vanillyl-, also known as 3-(4-hydroxy-3-methoxybenzyl)pentane-2,4-dione, stands at the intersection of two molecular classes rich in chemical functionality: β-diketones and bio-renewable vanillin derivatives. While specific research into the materials science applications of this particular molecule is nascent, its structural components suggest a significant, yet largely unexplored, potential in non-pharmacological domains. This article delves into the prospective applications of 2,4-Pentanedione, 3-vanillyl- in catalysis, chemical sensing, and functional materials, based on the well-established properties of its parent moieties.
Applications in Advanced Materials Science and Non Pharmacological Domains
Contributions to Functional Materials
Applications in Polymer Chemistry as Mediators or Additives
While direct, large-scale industrial applications of 3-vanillyl-2,4-pentanedione in polymer chemistry are not extensively documented in publicly available literature, the inherent chemical functionalities of the molecule—namely the β-diketone and the vanillyl moieties—suggest a range of potential uses as both a mediator and an additive in polymer systems.
The β-diketone group is well-known for its ability to form stable complexes with a variety of metal ions. This chelating property is the basis for several potential applications:
Catalysts and Initiators: Metal complexes of β-diketones can serve as catalysts or initiators in polymerization reactions. For instance, they can be employed in ring-opening polymerization of cyclic esters to produce polyesters. The specific metal ion and the substituents on the diketone can be tailored to control the polymerization rate and the properties of the resulting polymer.
Cross-linking Agents: The ability to coordinate with metal ions can be exploited to create cross-linked polymer networks. By incorporating 3-vanillyl-2,4-pentanedione into a polymer backbone, the addition of a suitable metal ion could induce cross-linking, thereby modifying the mechanical and thermal properties of the material.
Functional Additives: Polymers containing β-diketone moieties can be designed to impart specific functionalities. For example, lanthanide complexes of β-diketones are known for their luminescent properties. Incorporating 3-vanillyl-2,4-pentanedione into a polymer matrix could lead to the development of novel luminescent materials.
The vanillyl group, derived from vanillin, offers opportunities for creating bio-based polymers. Vanillin is a well-established renewable building block for the synthesis of a variety of monomers. The presence of the vanillyl group in 3-vanillyl-2,4-pentanedione suggests its potential as:
A Bio-based Monomer Precursor: The phenolic hydroxyl group on the vanillyl moiety can be chemically modified to introduce polymerizable functional groups, such as epoxides, carbonates, or vinyl groups. This would allow for the incorporation of the entire 3-vanillyl-2,4-pentanedione structure into polymer chains, leading to the creation of novel bio-based polyesters, polyurethanes, or epoxy resins.
A Modifier for Polymer Properties: The aromatic nature of the vanillyl group can enhance the thermal stability and mechanical strength of polymers. As an additive, it could also potentially act as a UV stabilizer due to its phenolic structure.
Table 1: Potential Applications of 3-vanillyl-2,4-pentanedione in Polymer Chemistry
| Application Area | Functionality Utilized | Potential Outcome |
|---|---|---|
| Catalysis | β-diketone metal chelation | Control over polymerization of cyclic esters. |
| Cross-linking | Metal-ion coordination with β-diketone | Enhanced mechanical and thermal properties. |
| Functional Materials | Luminescent lanthanide complexes | Development of novel luminescent polymers. |
| Bio-based Polymers | Derivatization of vanillyl group | Creation of renewable polyesters, polyurethanes, etc. |
| Polymer Additive | Aromatic and phenolic structure | Improved thermal stability and UV resistance. |
Academic Dimensions in Food and Fragrance Chemistry
The structural features of 3-vanillyl-2,4-pentanedione place it at an interesting intersection of flavor and aroma chemistry, making it a subject of academic interest for its sensory properties and biosynthetic origins.
Molecular Basis of Flavor and Aroma Properties
Specific sensory data for 3-vanillyl-2,4-pentanedione is not widely available in scientific literature. However, its chemical structure, which combines elements of both zingerone (a key flavor component of cooked ginger) and vanillin, allows for a reasoned deduction of its likely flavor and aroma profile.
The molecule can be deconstructed into two primary flavor-contributing moieties:
The Vanillyl Group (4-hydroxy-3-methoxyphenyl): This group is responsible for the characteristic sweet, creamy, and balsamic notes associated with vanilla. The presence of this group strongly suggests that 3-vanillyl-2,4-pentanedione would possess vanilla-like aromatic characteristics.
The β-Diketone Moiety (pentane-2,4-dione): While acetylacetone (B45752) itself has a mild, ethereal odor, its attachment to the vanillyl group via a methylene (B1212753) bridge is structurally reminiscent of zingerone (4-(4-hydroxy-3-methoxyphenyl)butan-2-one). Zingerone contributes a pungent, spicy, and sweet character to the flavor of ginger.
Table 2: Predicted Flavor Contributions of 3-vanillyl-2,4-pentanedione's Structural Moieties
| Structural Moiety | Related Compound(s) | Predicted Flavor/Aroma Contribution |
|---|---|---|
| Vanillyl Group | Vanillin | Sweet, creamy, balsamic, vanilla-like |
| Overall structure | Zingerone | Pungent, spicy, sweet, warm |
| β-Diketone | Acetylacetone | Potentially sharp, ethereal, or fruity notes |
Investigation of Biosynthesis Pathways of Related Natural Products
While the natural occurrence and biosynthetic pathway of 3-vanillyl-2,4-pentanedione have not been definitively established, the biosynthesis of structurally related compounds, such as zingerone and other vanillyl ketones, provides a strong basis for proposing a plausible pathway.
The biosynthesis of these compounds generally originates from the phenylpropanoid pathway, which produces key aromatic precursors. In the case of zingerone, it is not typically found in fresh ginger but is formed from the thermal degradation of gingerols during cooking or drying. nih.gov However, artificial biosynthetic pathways for zingerone have been constructed in microorganisms like E. coli. nih.govacs.org These pathways utilize precursors from the phenylpropanoid pathway, such as ferulic acid.
A plausible biosynthetic route for 3-vanillyl-2,4-pentanedione in a plant or microbial system could involve the following key steps:
Formation of a Vanillyl Precursor: The pathway would likely start with the amino acid L-phenylalanine, which is converted through a series of enzymatic steps in the phenylpropanoid pathway to produce key intermediates like cinnamic acid, p-coumaric acid, and ferulic acid.
Activation of the Vanillyl Precursor: Ferulic acid would then be activated to its coenzyme A thioester, feruloyl-CoA, by a 4-coumarate-CoA ligase (4CL) enzyme.
Carbon Chain Extension: The feruloyl-CoA would serve as a starter molecule for a polyketide synthase (PKS) enzyme, likely a Type III PKS. This enzyme would catalyze the condensation of feruloyl-CoA with malonyl-CoA, leading to the extension of the carbon chain and the formation of the β-diketone functionality. A benzalacetone synthase (BAS) has been shown to produce vanillylidene acetone from feruloyl-CoA. acs.org
Potential Reduction Step: Depending on the specific PKS and any subsequent enzymes, a reduction step might be necessary to arrive at the final structure of 3-vanillyl-2,4-pentanedione.
This proposed pathway is analogous to the engineered biosynthesis of other vanillyl ketones and highlights the modular nature of plant and microbial metabolic pathways in generating a diversity of natural products from common precursors.
Q & A
Q. What are the common synthetic routes for preparing 3-vanillyl-2,4-pentanedione derivatives, and what analytical techniques are critical for confirming their structural integrity?
- Methodological Answer: The synthesis typically involves condensation reactions between vanillin derivatives (e.g., 4-hydroxy-3-methoxybenzaldehyde) and 2,4-pentanedione. For example, manganese(III) acetate in acetic acid is used as an oxidizing agent to facilitate coupling, as seen in indole functionalization studies . Post-synthesis, purification via silica gel column chromatography (eluting with ethyl acetate/hexane mixtures) is essential to isolate the product. Structural confirmation requires NMR spectroscopy (to identify aromatic protons and keto-enol tautomers) and mass spectrometry for molecular weight validation. IR spectroscopy can also confirm carbonyl stretching vibrations .
Q. How should researchers handle safety protocols for 2,4-pentanedione derivatives given their toxicological profiles?
- Methodological Answer: Inhalation studies on rats exposed to 400 ppm 2,4-pentanedione showed delayed clearance and neurotoxic potential . Researchers should use fume hoods, wear NIOSH-approved respirators for volatile compounds, and monitor airborne concentrations with real-time sensors. Emergency protocols must include immediate decontamination (e.g., flushing eyes/skin) and access to medical consultation, as outlined in safety data sheets . Urinary metabolite analysis (via HPLC or GC-MS) is recommended for occupational exposure monitoring .
Q. What are the key thermodynamic properties of 2,4-pentanedione tautomers, and how do they influence experimental design in stability studies?
- Methodological Answer: 2,4-Pentanedione exists as keto-enol tautomers with a measurable enthalpy of mixing (51.2 kJ/mol for the keto form vs. 50.8 kJ/mol for the enol form). Stability studies require correlation gas chromatography to assess vaporization enthalpies and NMR to track tautomeric equilibrium in solution. Solvent polarity significantly impacts tautomer distribution; non-polar solvents favor the keto form, while polar solvents stabilize the enol. Researchers must account for this when designing reaction conditions or interpreting spectroscopic data .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in metabolic excretion data for 2,4-pentanedione observed between inhalation and intravenous exposure models?
- Methodological Answer: In rats, inhalation exposure led to slower clearance than intravenous dosing due to prolonged absorption from the respiratory tract . To reconcile this, use physiologically based pharmacokinetic (PBPK) modeling to simulate compartmental kinetics. Combine plasma concentration-time curves with urinary metabolite profiling (e.g., LC-MS/MS) to differentiate systemic vs. localized metabolism. Parallel studies comparing aerosolized vs. bolus administration in controlled animal models can isolate route-specific effects .
Q. How can researchers optimize reaction conditions for the condensation of vanillin derivatives with 2,4-pentanedione to minimize by-products?
- Methodological Answer: By-product formation (e.g., over-oxidized intermediates) is mitigated by optimizing stoichiometry and reaction time. For example, stepwise addition of manganese(III) acetate (e.g., 1.2 eq initially, followed by a second equivalent after 1 hour) reduces radical side reactions . Temperature control (80–90°C in acetic acid) ensures selective coupling. Monitoring via TLC or in-situ IR spectroscopy helps terminate the reaction at high conversion. Post-reaction, quenching with reducing agents (e.g., sodium thiosulfate) removes excess oxidants before purification .
Q. What advanced spectroscopic methods are required to distinguish between tautomeric forms of 2,4-pentanedione derivatives in solution, and how do solvent choices affect these measurements?
- Methodological Answer: High-resolution NMR (e.g., ¹³C DEPT or 2D NOESY) identifies tautomeric populations by resolving enolic proton shifts (δ 12–15 ppm) and carbonyl carbon environments. Solvent-induced shifts are critical: deuterated DMSO stabilizes the enol form via hydrogen bonding, while CDCl₃ favors the keto tautomer. Gas-phase IR spectroscopy paired with computational DFT calculations can further validate tautomeric ratios in non-polar environments . Variable-temperature studies quantify enthalpy differences, guiding solvent selection for synthetic or analytical workflows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
